molecular formula C15H15ClN2OS B4265125 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4265125
M. Wt: 306.8 g/mol
InChI Key: GAWRTTHGIIKTSM-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused bicyclic structure consisting of a thiophene ring and a pyrimidine ring

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thienopyrimidine core, which can then be further functionalized to introduce the 4-chlorophenyl and isopropyl groups.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential antitumor effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the presence of the thieno[2,3-d]pyrimidine core, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-propan-2-yl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-8(2)12-7-11-14(19)17-13(18-15(11)20-12)9-3-5-10(16)6-4-9/h3-8,13,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRTTHGIIKTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(S1)NC(NC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
2-(4-chlorophenyl)-6-isopropyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

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